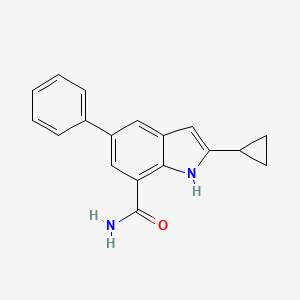

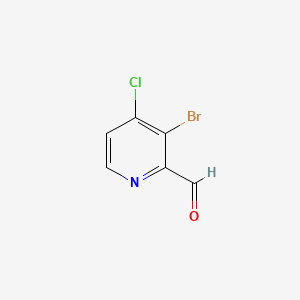

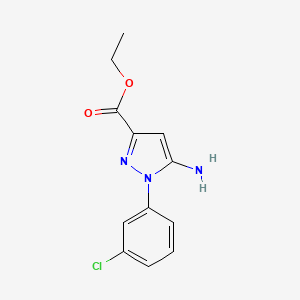

![molecular formula C14H12N2O2S B572424 4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-73-6](/img/structure/B572424.png)

4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . The molecule also contains a phenylsulfonyl group and a methyl group .

Synthesis Analysis

The synthesis of similar compounds often involves the use of pentachloropyridine as a building block . Pentachloropyridine is highly reactive towards nucleophilic attack due to its electron-deficient nature, making it an excellent scaffold for the synthesis of highly substituted pyridine derivatives . Another approach involves the use of a radical approach for the protodeboronation of alkyl boronic esters .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Decarboxylative Couplings : This compound is synthesized using palladium-catalyzed decarboxylative Suzuki and Heck couplings of azaindole-2-carboxylic acids. This synthesis method is significant in organic chemistry for creating complex molecular structures (Suresh et al., 2013).

Sulfenylation Reactions : Research has explored the methylsulfenylation of 1-substituted pyrroles and indoles, including derivatives related to 4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. These reactions are vital for the synthesis of substituted pyrroles and indoles, which have diverse applications in pharmaceuticals and materials science (Gilow et al., 1991).

Crystal Structure Analysis : The crystal structure of closely related compounds, such as 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, has been analyzed, showing specific interactions like π–π interactions. Understanding the crystal structure is crucial for material design and predicting physical properties (Selig et al., 2009).

Synthesis of Novel Fluorinated Polyamides : This compound is used in the synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties. These polymers have applications in materials science due to their high thermal stability and unique electrical properties (Liu et al., 2013).

Iron(II) Complexes Study : It has been used in the study of iron(II) complexes involving related ligands like 4-sulfanyl-, 4-sulfinyl- and 4-sulfonyl-2,6-dipyrazolylpyridine ligands. Such research is valuable in coordination chemistry and potential applications in catalysis and magnetic materials (Cook et al., 2015).

Synthesis of Pyrrolo-Pyridines : The compound is involved in reactions forming pyrrolo-pyridines, -quinolines, -pyrazines, -quinoxalines, and -pyrimidines, highlighting its versatility in creating various heterocyclic compounds, which are important in drug discovery and development (Davis et al., 1992).

Antiviral Activity Research : Synthesis of derivatives like 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, including research into their antiviral activities, demonstrates the potential pharmaceutical applications of compounds related to this compound (Saxena et al., 1988).

c-Met Inhibitor Research : Derivatives of 1H-pyrrolo[2,3-b]pyridine have been evaluated as c-Met inhibitors, showcasing the compound's relevance in the development of cancer therapeutics (Liu et al., 2016).

Radiopharmaceutical Research : Synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine for imaging dopamine D4 receptors, indicating its application in radiopharmaceuticals and neuroimaging (Eskola et al., 2002).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target various biological receptors .

Mode of Action

It’s worth noting that compounds with similar structures have been found to undergo reactions such as suzuki–miyaura coupling . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

Similar compounds have been found to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

Similar compounds have been found to exhibit various biological activities .

Análisis Bioquímico

Biochemical Properties

Indole derivatives, to which this compound belongs, are known to interact with multiple receptors and have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives are known to have a broad spectrum of biological activities, which suggests that they may influence various types of cells and cellular processes .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-4-methylpyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-11-7-9-15-14-13(11)8-10-16(14)19(17,18)12-5-3-2-4-6-12/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMGQUXEEFPDCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736458 |

Source

|

| Record name | 1-(Benzenesulfonyl)-4-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227270-73-6 |

Source

|

| Record name | 1-(Benzenesulfonyl)-4-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

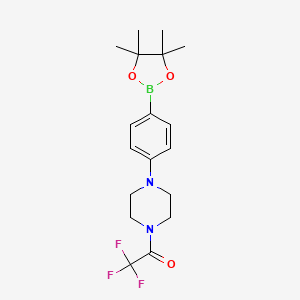

![2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine](/img/structure/B572341.png)

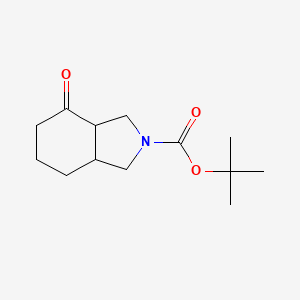

![5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572343.png)

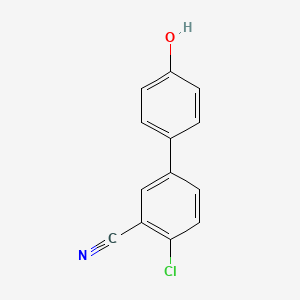

![3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B572345.png)